4-(3-Chloro-4-fluorophenyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLRBFSWUEGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For 4-(3-Chloro-4-fluorophenyl)benzaldehyde, the spectrum is expected to show distinct signals for the aldehydic proton and the seven aromatic protons distributed across the two phenyl rings.
The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region, typically between 9.8 and 10.1 ppm. orientjchem.org
The aromatic region (typically 7.0-8.5 ppm) will be more complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.
Benzaldehyde (B42025) Ring (Ring A): The two protons ortho to the aldehyde group are expected to be the most downfield on this ring, appearing as a doublet around 7.9-8.0 ppm. The two protons meta to the aldehyde group would appear as a doublet at a slightly higher field, around 7.7-7.8 ppm.
3-Chloro-4-fluorophenyl Ring (Ring B): The proton ortho to the fluorine and meta to the chlorine is expected to appear as a doublet of doublets. The proton ortho to the chlorine and meta to the fluorine would likely appear as a doublet. The proton meta to both halogens would appear as a triplet or doublet of doublets.
Predicted ¹H NMR Data for this compound The following data is predicted based on structural analysis and comparison with similar compounds.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.99 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.95 | Doublet (d) | 2H | Aromatic (ortho to -CHO) |
| ~7.75 | Doublet (d) | 2H | Aromatic (meta to -CHO) |
| ~7.60 | Doublet of Doublets (dd) | 1H | Aromatic (Ring B) |
| ~7.50 | Doublet (d) | 1H | Aromatic (Ring B) |
| ~7.30 | Triplet (t) | 1H | Aromatic (Ring B) |
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show a signal for the carbonyl carbon and distinct signals for the twelve aromatic carbons.
The aldehyde carbonyl carbon is highly characteristic and expected in the far downfield region of the spectrum, typically around 190-194 ppm. orientjchem.org The aromatic carbons will appear between approximately 115 and 145 ppm. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), appearing as a doublet. Carbons two or three bonds away from the fluorine will exhibit smaller couplings (²JCF, ³JCF). The carbons attached to chlorine and the carbon atoms at the biphenyl (B1667301) linkage (ipso-carbons) will also have distinct chemical shifts.
Predicted ¹³C NMR Data for this compound The following data is predicted based on structural analysis and comparison with similar compounds.
| Chemical Shift (δ ppm) | Assignment |
| ~191.0 | Aldehyde Carbonyl (C=O) |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | Aromatic (C-F) |
| ~117.0 (d, ²JCF ≈ 21 Hz) | Aromatic (C ortho to C-F) |
| ~120.0 - 145.0 | Remaining 10 Aromatic Carbons |
¹⁹F NMR is a highly sensitive technique specific for fluorine-containing compounds. Since there is a single fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show one signal, likely a multiplet due to coupling with nearby protons. The chemical shift for an aryl fluoride (B91410) of this nature would be anticipated in the range of -100 to -120 ppm relative to a CFCl₃ standard.
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show cross-peaks between adjacent protons on each of the aromatic rings, confirming their relative positions. chemscene.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). chemscene.com It would be used to definitively assign the signals for each protonated aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). chemscene.com This is particularly powerful for this molecule, as it would show correlations from the protons on one ring to the ipso-carbon of the other ring, unequivocally confirming the biphenyl linkage. Furthermore, correlations from the aldehyde proton to the ortho and ipso carbons of its ring would confirm the position of the aldehyde group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₃H₈ClFO), the theoretical exact mass can be calculated.
Molecular Formula: C₁₃H₈ClFO Calculated Exact Mass of Molecular Ion [M]⁺˙: 234.0247
HRMS also helps in elucidating the structure by analyzing fragmentation patterns. Under electron ionization (EI), common fragmentation pathways would likely include:
Loss of the aldehyde proton ([M-H]⁺).
Loss of the formyl radical ([M-CHO]⁺), leading to a stable biphenyl cation.
Cleavage of the bond between the two phenyl rings. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments, providing further confirmation of the formula.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Aldehyde Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is the most prominent feature for an aldehyde, expected around 1700-1710 cm⁻¹. The C-H bond of the aldehyde group typically shows two weaker bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.
Aromatic Rings: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. C=C stretching vibrations within the rings cause several absorptions in the 1450-1600 cm⁻¹ region.
Halogen Groups: The C-F bond stretch gives a strong absorption in the 1250-1000 cm⁻¹ range. The C-Cl stretch appears at lower wavenumbers, typically in the 800-600 cm⁻¹ region.
Expected Characteristic IR Absorption Bands The following data is predicted based on functional group analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| >3000 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch | Aldehyde |
| ~1705 | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic |
| ~1250-1000 | C-F Stretch | Aryl Fluoride |
| ~800-600 | C-Cl Stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For an aromatic compound such as this compound, this method provides valuable insights into the effects of its specific substitution pattern on the conjugated π-electron system. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure.
In the case of this compound, the core structure consists of two phenyl rings linked together, with an aldehyde group (-CHO) attached to one ring and chloro and fluoro substituents on the other. This extended system of alternating single and double bonds forms a conjugated system. The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* type, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the carbonyl group in the benzaldehyde moiety can also give rise to weaker n → π* transitions, involving the non-bonding electrons of the oxygen atom.
The specific substitution pattern of a chloro group at the 3-position and a fluoro group at the 4-position of the second phenyl ring influences the electronic properties of the entire conjugated system. Halogens can exert both an inductive effect (-I), which withdraws electron density through the sigma bond network, and a resonance effect (+M), which can donate electron density through the π system. The interplay of these effects, along with the electron-withdrawing nature of the benzaldehyde group, modulates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Changes in this energy gap are reflected in the position of the absorption maxima (λmax) in the UV-Vis spectrum.
Chemical Reactivity and Derivatization Pathways
Reactions at the Aldehyde Functional Group
The aldehyde group is a versatile functional handle, susceptible to a wide array of chemical reactions including condensations, reductions, oxidations, nucleophilic additions, and formations of imines and hydrazones.
The aldehyde functionality of 4-(3-Chloro-4-fluorophenyl)benzaldehyde readily participates in condensation reactions with active methylene (B1212753) compounds and ketones.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. While specific examples with this compound are not prevalent in readily available literature, the general reaction is typically catalyzed by a weak base. The reaction with malononitrile would be expected to yield 2-((4-(3-chloro-4-fluorophenyl)phenyl)methylene)malononitrile. These reactions are often carried out under mild conditions, sometimes even in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry.
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). Chalcones are a significant class of compounds with a broad spectrum of biological activities. The synthesis of chalcone derivatives from substituted benzaldehydes is a well-established process. For instance, the condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent is a common route. nih.govnih.gov
A specific example involves the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, where 3′-chloro-4′-fluoroacetophenone is condensed with 4-(1H-imidazol-1-yl)benzaldehyde. This reaction, analogous to what would be expected with this compound, proceeds via a Claisen-Schmidt condensation in methanol (B129727) with aqueous sodium hydroxide, resulting in a good yield of the corresponding chalcone.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Substituted Acetophenone | Chalcone Derivative | Claisen-Schmidt Condensation |
| This compound | Malononitrile | α,β-unsaturated nitrile | Knoevenagel Condensation |
The aldehyde group can be selectively reduced to a primary alcohol or completely reduced to a methyl group.
Reduction to Alcohols: The reduction of the aldehyde to the corresponding primary alcohol, [4-(3-chloro-4-fluorophenyl)phenyl]methanol, is readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. nih.gov The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol (B145695) at room temperature. orgoreview.com
| Starting Material | Reagent | Product | Transformation |
| This compound | Sodium Borohydride (NaBH₄) | [4-(3-chloro-4-fluorophenyl)phenyl]methanol | Reduction to Alcohol |
| This compound | Hydrazine (B178648) (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | 4-(3-Chloro-4-fluorophenyl)toluene | Reduction to Alkane |
Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid. These harsher conditions are necessary to deoxygenate the carbonyl group completely.
The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-(3-chloro-4-fluorophenyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis.
A powerful and common oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction is typically performed in an aqueous solution, which can be neutral, slightly acidic, or basic. Under basic conditions, the reaction proceeds to form the potassium salt of the carboxylic acid, which is then acidified in a separate work-up step to yield the final product. researchgate.net Other oxidizing agents such as potassium dichromate in acidic conditions or silver oxide (Tollens' reagent) can also be employed.
| Starting Material | Reagent | Product | Transformation |
| This compound | Potassium Permanganate (KMnO₄) | 4-(3-chloro-4-fluorophenyl)benzoic acid | Oxidation to Carboxylic Acid |
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orglibretexts.org The resulting cyanohydrin of this compound would be 2-(4-(3-chloro-4-fluorophenyl)phenyl)-2-hydroxyacetonitrile. Cyanohydrins are valuable synthetic intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.
Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. mnstate.edu For example, the reaction of this compound with a Grignard reagent such as phenylmagnesium bromide would yield (4-(3-chloro-4-fluorophenyl)phenyl)(phenyl)methanol. chegg.com It is crucial to perform this reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water. bartleby.com
| Starting Material | Reagent | Intermediate Product | Final Product (after workup) | Reaction Type |
| This compound | HCN, Base | Alkoxide | 2-(4-(3-chloro-4-fluorophenyl)phenyl)-2-hydroxyacetonitrile | Cyanohydrin Formation |
| This compound | Phenylmagnesium Bromide | Magnesium Alkoxide | (4-(3-chloro-4-fluorophenyl)phenyl)(phenyl)methanol | Grignard Addition |
The reaction of the aldehyde with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. These reactions involve the nucleophilic addition of the amine followed by the elimination of a water molecule.
Imine (Schiff Base) Formation: The condensation of this compound with a substituted aniline (B41778) in the presence of an acid catalyst or under thermal conditions yields the corresponding N-substituted imine. researchgate.netchadsprep.com These reactions are often reversible and may require the removal of water to drive the equilibrium towards the product. acs.org The synthesis of Schiff bases from various substituted benzaldehydes and anilines is a common practice, often achievable under solvent-free conditions. researchgate.net
Hydrazone Formation: Similarly, reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone. wikipedia.org This condensation reaction is a reliable method for the derivatization of aldehydes. chegg.com The resulting hydrazones can be stable compounds or can serve as intermediates in further transformations, such as the Wolff-Kishner reduction.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Substituted Aniline | Imine (Schiff Base) |
| This compound | Substituted Hydrazine | Hydrazone |
Transformations Involving the Halogenated Aromatic Ring Systems
The chloro and fluoro substituents on the phenyl rings of this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The chlorine atom, being a larger and less electronegative halogen than fluorine, is generally more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl linkages. The chlorine atom on the 3-chloro-4-fluorophenyl ring would be the more likely site for oxidative addition to the palladium catalyst. For instance, a Suzuki coupling of this compound with phenylboronic acid would be expected to yield 4-(4-fluoro-3-phenylphenyl)benzaldehyde. researchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the chlorine atom is the more reactive site. The reaction of this compound with an amine, such as aniline, in the presence of a suitable palladium catalyst and a strong base, would likely result in the formation of 4-(4-fluoro-3-(phenylamino)phenyl)benzaldehyde. The choice of ligands for the palladium catalyst is crucial for the success of these reactions.
| Starting Material | Coupling Partner | Catalyst System | Product Type | Reaction Type |
| This compound | Phenylboronic Acid | Palladium Catalyst, Base | Biaryl Benzaldehyde | Suzuki-Miyaura Coupling |
| This compound | Aniline | Palladium Catalyst, Base | Aryl-substituted Aminobenzaldehyde | Buchwald-Hartwig Amination |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on the this compound molecule is dictated by the directing effects of the existing substituents on both phenyl rings.
Ring A (Benzaldehyde Ring): The aldehyde group (-CHO) is a deactivating, meta-directing group. libretexts.org This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The withdrawal of electrons is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Ring B (3-Chloro-4-fluorophenyl Ring): This ring contains two halogen substituents, a chloro group and a fluoro group. Halogens are deactivating yet ortho-, para-directing. researchgate.net Their deactivating nature stems from their inductive electron withdrawal, while their ortho-, para-directing influence is a result of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.org
In the context of the 3-chloro-4-fluorophenyl group, the directing effects of both halogens must be considered. Both the chlorine and fluorine atoms will direct incoming electrophiles to positions ortho and para relative to themselves. Computational methods can be employed to predict the most likely sites of electrophilic attack by calculating the proton affinity at different positions on the aromatic rings. nih.govrsc.org
| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |
| A (Benzaldehyde) | -CHO | Deactivating, Meta-directing | Meta to the aldehyde group |
| B (3-Chloro-4-fluorophenyl) | -Cl, -F | Deactivating, Ortho-, Para-directing | Ortho or Para to the halogen atoms |
Nucleophilic Aromatic Substitution on Halogenated Positions
Nucleophilic aromatic substitution (SNA) is a key reaction for modifying halogenated aromatic compounds. masterorganicchemistry.com In this compound, the presence of two different halogens on one of the phenyl rings opens up possibilities for selective substitution reactions. The feasibility of these reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org
The aldehyde group on the other ring, being electron-withdrawing, can activate the entire biphenyl (B1667301) system towards nucleophilic attack to some extent. However, the reactivity of the C-Cl and C-F bonds towards nucleophilic substitution is different. Generally, in nucleophilic aromatic substitution, the C-F bond is more reactive than the C-Cl bond. chemistrysteps.com This is because fluorine is more electronegative, making the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the intermediate.
A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines demonstrated a Knoevenagel condensation followed by aromatic nucleophilic substitution of the fluorine atom. mdpi.com This suggests that the fluorine atom in a similar electronic environment to this compound is susceptible to nucleophilic displacement.
| Halogen Position | Relative Reactivity in SNAr | Driving Factor |
| 4-Fluoro | Higher | Higher electronegativity of Fluorine, better stabilization of the Meisenheimer complex |
| 3-Chloro | Lower | Lower electronegativity of Chlorine |
Further Metal-Catalyzed Cross-Coupling Reactions (e.g., modifications of the halogenated phenyl group)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acgpubs.org The chloro and fluoro substituents on the this compound molecule can serve as handles for various cross-coupling reactions, allowing for further derivatization of the biphenyl core.
Commonly employed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. researchgate.net The relative reactivity of aryl chlorides and aryl fluorides in these reactions is an important consideration for selective functionalization. In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl >> F. nih.gov Therefore, the chloro group in this compound would be expected to be more reactive than the fluoro group in typical cross-coupling protocols. This differential reactivity allows for the selective modification of the C-Cl bond while leaving the C-F bond intact, or vice versa, by careful selection of the catalyst and reaction conditions.
For instance, iron-catalyzed cross-coupling reactions of organomagnesium reagents with aryl halides have been shown to be effective. acgpubs.org Similarly, palladium-catalyzed reactions are widely used. nih.gov
| Coupling Reaction | Reactivity of C-Cl | Reactivity of C-F | Potential for Selective Functionalization |
| Suzuki Coupling | More Reactive | Less Reactive | High |
| Heck Coupling | More Reactive | Less Reactive | High |
| Sonogashira Coupling | More Reactive | Less Reactive | High |
Synthesis of Novel Heterocyclic and Polycyclic Systems Utilizing the Compound as a Precursor (e.g., pyrrole (B145914) derivatives)chemimpex.com
The aldehyde functionality of this compound is a versatile handle for the construction of a wide variety of heterocyclic and polycyclic systems. The aldehyde group can participate in condensation reactions with various nucleophiles to form imines, enamines, and other intermediates that can subsequently cyclize to form heterocyclic rings.
One notable example is the synthesis of pyrrole derivatives. The Van Leusen pyrrole synthesis, for instance, can utilize aldehydes as a key starting material. researchgate.net Research has demonstrated the successful preparation of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives using this methodology. researchgate.net The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is another widely used method for constructing the pyrrole ring. nih.govsemanticscholar.org While not directly applicable to the aldehyde itself, derivatives of this compound could be elaborated into suitable 1,4-dicarbonyl precursors.
Beyond pyrroles, the aldehyde group can be used to synthesize a vast array of other heterocyclic systems. For example, condensation with hydrazines can lead to pyrazoles, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reaction with amidines can produce pyrimidines. The specific heterocyclic system formed depends on the nature of the reaction partner and the reaction conditions employed. The synthesis of 1,2,4-triazole (B32235) derivatives, for example, often involves the reaction of an intermediate with substituted aromatic aldehydes. nih.gov
| Heterocyclic System | Synthetic Strategy |
| Pyrrole | Van Leusen Pyrrole Synthesis, Paal-Knorr Pyrrole Synthesis (via dicarbonyl derivative) |
| Pyrazole | Condensation with hydrazines |
| Isoxazole | Reaction with hydroxylamine |
| Pyrimidine | Reaction with amidines |
| 1,2,4-Triazole | Reaction of an intermediate with the aldehyde |
Solid State Structural Analysis and Intermolecular Interactions
Single-Crystal X-ray Diffraction (SCXRD) for Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide a wealth of information about the molecular structure of 4-(3-Chloro-4-fluorophenyl)benzaldehyde.
A typical SCXRD analysis would yield the following key parameters:
Bond Lengths: Precise measurements of all bond lengths within the molecule would be obtained. Of particular interest would be the C-Cl, C-F, and C=O bond lengths, as well as the lengths of the bonds within the aromatic rings and the bond connecting the two rings. These values can be compared to standard bond lengths to identify any unusual electronic effects.
Bond Angles: The analysis would also provide detailed information on the bond angles throughout the molecule. This includes the angles within the phenyl rings, the geometry around the aldehyde functional group, and the angles associated with the chloro and fluoro substituents.
The crystallographic data would also reveal the crystal system, space group, and unit cell dimensions for this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value (Å/°) |
|---|---|
| C-Cl | Value |
| C-F | Value |
| C=O | Value |
| C-C (inter-ring) | Value |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts and Packing Motifs
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained.
For this compound, this analysis would involve:
Generation of Hirshfeld Surfaces: These surfaces are generated based on the electron distribution of the molecule within the crystal.
d_norm Mapping: A normalized contact distance (d_norm) map would highlight regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, which are crucial for understanding the dominant interactions.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Hypothetical Contribution (%) |
|---|---|
| H···H | Value |
| C···H / H···C | Value |
| Cl···H / H···Cl | Value |
| F···H / H···F | Value |
| C···C | Value |
| C···F / F···C | Value |
This quantitative data would allow for a detailed understanding of the packing motifs and the relative importance of different non-covalent forces in the solid state.
Investigation of Hydrogen Bonding Networks and Halogen Bonding Interactions within the Crystal Lattice
Based on the molecular structure of this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal packing.
Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are expected. The geometric parameters of these interactions (distance and angle) would be determined from the SCXRD data to confirm their presence and strength.
Halogen Bonding: The presence of both chlorine and fluorine atoms raises the possibility of halogen bonding. Halogen bonds are interactions where a halogen atom acts as an electrophilic species. In this case, C-Cl···O or C-F···O interactions could be present. The analysis would focus on identifying short contacts between the halogen atoms and electronegative atoms in neighboring molecules. The geometry of these contacts would be analyzed to determine if they meet the criteria for halogen bonding.
Polymorphism Studies and Crystal Habit Engineering
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical area of study in materials science and pharmaceuticals.
Polymorphism Studies: A systematic investigation would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs. Each new crystalline form would require full structural characterization by SCXRD.
Crystal Habit Engineering: Understanding the relationship between crystal structure and growth conditions can allow for the control of crystal shape (habit). By modifying crystallization parameters, it might be possible to engineer the crystal habit of this compound to optimize properties such as flowability and dissolution rate for potential applications.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Properties, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT calculations can determine the optimized molecular geometry and predict a variety of electronic properties. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.
Chemical Potential (μ): The negative of electronegativity, calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge, calculated as ω = μ² / 2η.
For a structurally related compound containing the 3-chloro-4-fluorophenyl group, DFT calculations have been performed to determine these properties. researchgate.net These values provide a reasonable estimation of the electronic characteristics that would be expected for 4-(3-Chloro-4-fluorophenyl)benzaldehyde.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.90 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.05 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.90 | Energy required to remove an electron |
| Electron Affinity (A) | 1.85 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.53 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.78 | Propensity to accept electrons |
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors based on analogous compound studies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction and Reactivity Assessment
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored according to the local electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential.
For this compound, the MEP map would reveal distinct reactive sites:
Negative Regions (Red): The most significant negative potential is expected to be localized around the oxygen atom of the aldehyde group (C=O) due to its high electronegativity and lone pairs of electrons. This makes it a primary site for electrophilic and hydrogen-bond donor interactions. The fluorine atom would also contribute to a region of negative potential.
Positive Regions (Blue): Positive potential would be concentrated on the hydrogen atoms, particularly the aldehyde hydrogen, making it susceptible to nucleophilic attack. The regions on the phenyl rings adjacent to the electron-withdrawing chloro and fluoro substituents would also exhibit positive potential.
In a study of a thiourea (B124793) derivative containing the 3-chloro-4-fluorophenyl moiety, the MEP analysis showed the most negative region localized over the sulfur atom (analogous to the aldehyde oxygen) and the maximum positive region on the NH groups (analogous to the aldehyde proton). researchgate.net This confirms the expected charge distribution and highlights the primary sites for intermolecular interactions.
Conformational Analysis and Identification of Energy Minima
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For molecules with rotatable single bonds, multiple conformations (rotamers) can exist, each with a different potential energy. The most stable conformation corresponds to the global energy minimum on the potential energy surface.
In this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the two phenyl rings. A full 360° rotation around this bond would reveal the energy profile.
Planar Conformation: A conformation where the two rings are coplanar (dihedral angle of 0° or 180°) would maximize π-orbital overlap but would also lead to significant steric hindrance between the ortho-hydrogens of the two rings.
Perpendicular Conformation: A conformation where the rings are perpendicular (dihedral angle of 90°) would minimize steric hindrance but would eliminate any π-conjugation between the rings.
Twisted Conformation: The global energy minimum is typically found at a twisted (non-planar) dihedral angle, which represents a compromise between maximizing electronic conjugation and minimizing steric repulsion.
For bi-aryl systems, the energy barrier to rotation is generally low, allowing for interconversion between conformers at room temperature. Identifying the lowest energy conformation is crucial as it represents the most populated state of the molecule and is the relevant structure for subsequent docking and simulation studies.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment (e.g., a solvent or a biological macromolecule). By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its structural stability and flexibility.
When studying the interaction of a ligand like this compound with a target protein, MD simulations are essential for assessing the stability of the ligand-protein complex. Key metrics analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand.
MD simulations on complexes of structurally similar compounds have shown that stable RMSD values for the ligand-protein complex over the simulation time (e.g., 100 ns) confirm a stable binding mode. nih.govmdpi.com Such simulations would be critical to validate any predicted binding modes for derivatives of this compound.
In Silico Screening and Molecular Docking Studies of Compound Derivatives for Ligand-Target Interactions
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. These methods allow for the rapid evaluation of large libraries of compounds, prioritizing those with the highest potential for biological activity.
Derivatives of this compound can be designed and screened against various therapeutic targets. For instance, studies have been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info Another study docked a thiourea containing the 3-chloro-4-fluorophenyl group into the active site of prostaglandin (B15479496) E synthase, a target for analgesic drugs. researchgate.net
The docking process involves:
Preparation: Obtaining the 3D structures of the target protein (often from a crystal structure database like the PDB) and the designed ligands.
Docking Simulation: Using a scoring algorithm to place the ligand into the active site of the protein in various conformations and orientations.
Analysis: Evaluating the results based on the predicted binding affinity (or docking score), typically in kcal/mol. A more negative score indicates a more favorable binding interaction. The analysis also involves visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Derivative A | Monoamine Oxidase-B (MAO-B) | -8.5 | Tyr398, Tyr435, Gln206 |
| Derivative B | Monoamine Oxidase-B (MAO-B) | -7.9 | Ile199, Cys172, Tyr326 |
| Derivative C | Prostaglandin E Synthase | -7.2 | Arg126, Ser127, Leu123 |
| Derivative D | Prostaglandin E Synthase | -6.8 | His74, Arg70 |
Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives against Relevant Biological Targets, based on findings for analogous compounds. researchgate.netasiapharmaceutics.info
These in silico studies are instrumental in rational drug design, providing a molecular-level understanding of ligand-target interactions and guiding the synthesis of new compounds with improved potency and selectivity.
Concluding Remarks and Future Research Directions
Synthesis of Key Research Contributions and Remaining Knowledge Gaps
Current research implicitly points towards the Suzuki-Miyaura coupling as the most viable method for the synthesis of 4-(3-chloro-4-fluorophenyl)benzaldehyde, leveraging the well-established palladium-catalyzed cross-coupling of (3-chloro-4-fluorophenyl)boronic acid with 4-bromobenzaldehyde. The true value of this compound, as suggested by studies on analogous structures, lies in its utility as a precursor for pharmaceuticals and specialized polymers. The presence of both chloro and fluoro substituents on one of the phenyl rings is anticipated to bestow favorable properties such as enhanced metabolic stability and lipophilicity in drug candidates.
Identification of Unexplored Research Avenues and Methodological Advancements
The scarcity of specific research on this compound presents a fertile ground for new investigations. A crucial unexplored avenue is the systematic evaluation of its biological activity. Screening this compound against a variety of biological targets could reveal unexpected therapeutic potential. For instance, its structural motifs are present in molecules with known anti-inflammatory and anti-cancer properties, suggesting that it could serve as a starting point for the development of novel therapeutic agents.
In the realm of materials science, its potential in the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes remains largely untapped. The rigid biphenyl (B1667301) structure combined with the polar aldehyde and halogen functional groups could lead to materials with interesting photophysical and electronic properties.
Methodological advancements could focus on optimizing the synthesis of this compound. While Suzuki-Miyaura coupling is a robust method, research into greener and more cost-effective catalytic systems, such as those employing earth-abundant metals or catalyst-free conditions, would be highly valuable. Furthermore, the development of efficient, one-pot multicomponent reactions that utilize this aldehyde as a key building block would significantly streamline the synthesis of complex molecular architectures.
Potential for Rational Design of Novel Derivatives and Addressing Synthetic Challenges
The structure of this compound offers numerous opportunities for the rational design of novel derivatives. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, leading to a diverse library of new compounds. For example, condensation with various amines could yield a series of imines with potential applications as ligands for catalysis or as biologically active molecules.
Furthermore, the phenyl rings can be further functionalized to modulate the electronic and steric properties of the molecule. The introduction of additional substituents could be guided by computational modeling to predict their impact on biological activity or material properties. This rational design approach could accelerate the discovery of new lead compounds in drug discovery or high-performance materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-4-fluorophenyl)benzaldehyde with high purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where 3-chloro-4-fluorophenylboronic acid reacts with bromobenzaldehyde under palladium catalysis. Key parameters include:
- Catalyst: Pd(PPh₃)₄ (1-2 mol%)
- Base: K₂CO₃ or Na₂CO₃ in a biphasic solvent system (toluene/water) .
- Temperature: 80–100°C for 12–24 hours.
Q. How can spectroscopic techniques differentiate this compound from structural analogs?
- NMR :
- ¹H NMR : Aldehyde proton at δ 10.1–10.3 ppm (singlet). Aromatic protons split into distinct multiplets due to chloro and fluoro substituents (e.g., para-fluorine deshields adjacent protons) .
- ¹³C NMR : Aldehyde carbon at δ 190–192 ppm; chlorine and fluorine induce downfield shifts in adjacent carbons (~125–140 ppm) .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹; C-F and C-Cl stretches at 1100–1250 cm⁻¹ .
Q. What are the primary reactivity patterns of the aldehyde group in this compound?
- Nucleophilic Addition : Forms Schiff bases with amines (e.g., aniline derivatives) under mild acidic conditions (acetic acid, 50°C) .
- Oxidation : Converts to the corresponding carboxylic acid using KMnO₄ in acidic media (H₂SO₄, 60°C) .
- Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a benzyl alcohol derivative .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence electrophilic aromatic substitution (EAS) in this compound?
- Mechanistic Insight : The electron-withdrawing Cl and F groups deactivate the benzene ring, directing EAS to the meta position relative to the aldehyde. Computational studies (DFT, Gaussian 09) show increased positive charge density at the meta site (Mulliken charge: +0.15 e) .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives as major products (>80%) .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Issue : Discrepancies in reported solubility in DMSO (10–50 mg/mL).
- Resolution :
- Temperature Dependence : Solubility increases from 15 mg/mL (25°C) to 40 mg/mL (60°C) due to entropy-driven dissolution .
- Impurity Effects : Residual Pd catalysts (from synthesis) reduce solubility; ICP-MS analysis confirms <1 ppm Pd in purified batches .
Q. What strategies minimize by-product formation during large-scale synthesis?
- By-Products : Homocoupling of boronic acid (5–10%) and aldehyde oxidation (~3%).
- Optimization :
- Use degassed solvents to suppress homocoupling.
- Add antioxidants (e.g., BHT) to prevent aldehyde oxidation during prolonged reactions .
- Table : Yield vs. Scale Comparison
| Scale (g) | Catalyst Loading (mol%) | Yield (%) | By-Products (%) |
|---|---|---|---|
| 10 | 1.0 | 85 | 8 |
| 100 | 0.5 | 78 | 12 |
| 500 | 0.2 + BHT | 72 | 5 |
Q. How does the compound’s crystal packing affect its solid-state stability?
- X-ray Crystallography : The aldehyde group forms weak C–H···O hydrogen bonds (2.8–3.0 Å) with adjacent fluorophenyl rings, stabilizing the lattice .
- Stability Tests : DSC shows no decomposition below 150°C; hygroscopicity <1% (25°C, 60% RH) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its inhibitory activity against Enzyme X?
- Possible Causes :
- Assay Variability : IC₅₀ values range from 2–10 µM due to differences in enzyme source (human vs. murine) and assay buffers (Tris vs. HEPES) .
- Metabolite Interference : Aldehyde oxidase in liver microsomes rapidly oxidizes the compound, reducing apparent activity .
Methodological Recommendations
- Synthetic Protocol : Prioritize Pd-catalyzed coupling with in-line FTIR monitoring to track aldehyde formation .
- Analytical Workflow : Combine HPLC-MS (for purity) and SC-XRD (for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
